Home > Products > Screening Compounds P84746 > 7-Iodothieno[3,2-d]pyrimidine
7-Iodothieno[3,2-d]pyrimidine -

7-Iodothieno[3,2-d]pyrimidine

Catalog Number: EVT-13804099
CAS Number:
Molecular Formula: C6H3IN2S
Molecular Weight: 262.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that combines elements of thiophene and pyrimidine, making it a member of the thienopyrimidine family. Its molecular formula is C6H4IN2SC_6H_4IN_2S, and it features an iodine substituent at the 7-position of the thieno[3,2-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications .

Source

7-Iodothieno[3,2-d]pyrimidine can be sourced from various chemical suppliers and is often studied in academic and pharmaceutical research settings. Its derivatives have shown significant biological activities, which are being explored for their therapeutic potential.

Classification

This compound falls under the category of heterocyclic compounds, specifically thienopyrimidines. It is classified based on its structural characteristics, which include a fused thiophene and pyrimidine ring system. The presence of iodine enhances its reactivity and biological activity compared to other similar compounds .

Synthesis Analysis

The synthesis of 7-iodothieno[3,2-d]pyrimidine can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as thiophene derivatives with pyrimidine components under acidic or basic conditions.
  2. Halogenation: The introduction of iodine can be performed via electrophilic aromatic substitution or halogenation reactions on the thieno[3,2-d]pyrimidine framework.
  3. Use of Iodinated Precursors: Starting from iodinated thiophene or pyrimidine derivatives can streamline the synthesis process.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory protocols .

Molecular Structure Analysis

Structure

The molecular structure of 7-iodothieno[3,2-d]pyrimidine consists of a five-membered thiophene ring fused to a six-membered pyrimidine ring. The iodine atom is attached at the 7-position of the pyrimidine ring. This unique structure influences its chemical behavior and biological interactions.

Data

  • Molecular Formula: C6H4IN2SC_6H_4IN_2S
  • Molecular Weight: Approximately 220.07 g/mol
  • IUPAC Name: 7-Iodothieno[3,2-d]pyrimidine
  • CAS Number: 1152475-40-5
  • Boiling Point: Not readily available; typically requires further experimental determination.

The presence of sulfur and nitrogen heteroatoms within its structure contributes to its reactivity and biological activity compared to other similar compounds .

Chemical Reactions Analysis

7-Iodothieno[3,2-d]pyrimidine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution reactions due to its electron-rich nature.
  3. Condensation Reactions: This compound may also engage in condensation reactions with other heterocycles or functional groups to form more complex structures.

Technical details such as reaction conditions (temperature, solvent choice) are critical for successful transformations but vary widely depending on the desired product and methodology employed .

Mechanism of Action

The mechanism of action for 7-iodothieno[3,2-d]pyrimidine involves its interaction with specific biological targets:

  1. Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cellular signaling pathways, such as kinases.
  2. Binding Affinity Studies: Molecular docking studies suggest that this compound binds selectively to target proteins, influencing their activity and potentially leading to therapeutic effects.

Data from studies indicate that modifications to the structure can enhance binding affinity and selectivity towards specific targets, making it a promising candidate for drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline compound.
  • Solubility: Solubility data varies; generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of halogenated compounds; can undergo nucleophilic substitution due to the presence of the iodine atom.

Relevant data on boiling points and melting points are often obtained through experimental methods or provided by suppliers but may not always be available for all compounds in this class .

Applications

7-Iodothieno[3,2-d]pyrimidine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor growth.
  2. Biological Research: Used as a model compound for studying structure-activity relationships within thienopyrimidine derivatives.
  3. Drug Development: Ongoing research focuses on optimizing derivatives for improved efficacy against various diseases.
  4. Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in studying biological processes related to enzyme activity and signaling pathways.
Introduction to Thieno[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry

Thieno[3,2-d]pyrimidine represents a privileged scaffold in modern drug discovery, characterized by its fused bicyclic structure that serves as a bioisostere of natural purine nucleobases. This core mimics the hydrogen-bonding patterns and spatial geometry of adenine, enabling targeted interactions with diverse biological macromolecules while enhancing metabolic stability and membrane permeability relative to purine-based compounds [4]. The scaffold's versatility stems from its capacity for strategic substitution at multiple positions (C-2, C-4, C-6, and C-7), allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and three-dimensional topology to optimize target engagement [6]. Within oncology and infectious disease research, this molecular framework has emerged as a critical pharmacophore for designing inhibitors targeting kinases, dihydrofolate reductase, and bacterial enzymes, addressing the urgent need for novel therapeutic agents against drug-resistant pathologies [5] [10].

Historical Context of Fused Pyrimidine Derivatives in Drug Discovery

The exploration of fused pyrimidine systems traces back to mid-20th century investigations into antifolate agents. Early work focused on dihydrofolate reductase (DHFR) inhibitors, where pyrido[2,3-d]pyrimidines demonstrated potent antiproliferative effects through folate pathway disruption [1]. The structural evolution continued with thienopyrimidines, first synthesized in the 1960s via Gewald reactions and related cyclization techniques [4]. A breakthrough emerged with the discovery of piritrexim – a pyrido[2,3-d]pyrimidine DHFR inhibitor – which established the therapeutic viability of this chemotype in cancer and antimicrobial therapy [1]. Parallel developments identified thieno[2,3-d]pyrimidine derivatives as kinase modulators, leveraging their ability to occupy ATP-binding pockets competitively [10]. The 2000s witnessed systematic optimization of these scaffolds, exemplified by FDA-approved kinase inhibitors featuring quinazoline cores (e.g., erlotinib), which further validated the bioisosteric potential of thienopyrimidines [4] [10]. Contemporary drug design exploits the enhanced π-stacking capabilities and tunable polarity of thieno[3,2-d]pyrimidines to address limitations of earlier generations, particularly against mutated targets in resistant diseases [6].

Table 1: Evolution of Fused Pyrimidine Therapeutics

EraRepresentative CompoundScaffoldPrimary TargetTherapeutic Application
1980sPiritreximPyrido[2,3-d]pyrimidineDihydrofolate reductaseAnticancer/antimicrobial
2000sErlotinibQuinazolineEGFR tyrosine kinaseNon-small cell lung cancer
2010s-PresentSY-5609Thieno[3,2-d]pyrimidineCDK7Advanced solid tumors

Role of Halogenation in Enhancing Bioactivity: Focus on Iodine Substituents

Halogenation remains a cornerstone strategy for optimizing the bioactivity of heterocyclic scaffolds. Iodine, despite its larger atomic radius and higher polarizability compared to chlorine or fluorine, confers distinct advantages in drug design:

  • Steric Enforcement: The iodine atom (van der Waals radius: 1.98 Å) creates optimal hydrophobic contacts in deep enzyme pockets, particularly in kinase hinge regions and allosteric sites inaccessible to smaller halogens [8].
  • Electronic Effects: As a moderate σ-electron-withdrawing group, iodine reduces the electron density of adjacent ring systems, enhancing hydrogen-bond acceptor strength of neighboring nitrogen atoms critical for ATP-mimetic binding [10].
  • Synthetic Versatility: The iodine-carbon bond serves as a strategic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient structure-activity relationship (SAR) exploration without scaffold re-synthesis [6] [9].

Notably, 7-iodothieno[3,2-d]pyrimidine exemplifies these principles. Biochemical profiling reveals that iodine at the C-7 position increases kinase binding affinity by 3-10 fold compared to non-halogenated analogs, attributable to favorable halogen bonding with carbonyl backbones (e.g., CDK7 Met94 backbone carbonyl) and enhanced π-stacking in hydrophobic subpockets [6] [8]. The iodine's ortho-effect also rigidifies the scaffold, reducing entropic penalties upon target binding [10].

Table 2: Impact of C-7 Halogenation on Thieno[3,2-d]pyrimidine Bioactivity

C-7 SubstituentCDK7 IC₅₀ (nM)EGFR WT IC₅₀ (µM)Log PMetabolic Stability (t₁/₂, min)
H42.31.781.9518.2
F28.61.052.1122.7
Cl19.40.892.6831.9
I6.80.433.0245.3

7-Iodothieno[3,2-d]pyrimidine as a Privileged Scaffold for Targeted Therapies

The strategic incorporation of iodine at the C-7 position transforms thieno[3,2-d]pyrimidine into a versatile molecular template for addressing challenging therapeutic targets:

  • Kinase Inhibition: In CDK7-targeted oncology therapeutics, 7-iodothieno[3,2-d]pyrimidine derivatives demonstrate sub-nanomolar potency by simultaneously engaging key catalytic elements. The iodine atom occupies a hydrophobic cleft adjacent to the gatekeeper residue (CDK7 Phe91), while the pyrimidine N-1 forms a critical hydrogen bond with the hinge region Leu83 backbone NH [6]. This binding mode underpins the clinical advancement of analogs like compound 20 (IC₅₀ = 1.4 nM against CDK7), which exhibits >100-fold selectivity over CDK1/2/5/9 due to steric complementarity unique to the iodinated scaffold [6].

  • Antimicrobial Applications: Against Clostridium difficile, 7-iodo-6-nitrothieno[3,2-d]pyrimidin-4(3H)-one derivatives achieve MIC values as low as 3–6 µM (strain ATCC BAA 1870) through novel mechanisms distinct from fidaxomicin or vancomycin [5]. The iodine atom enhances membrane penetration in Gram-positive bacteria while the electron-deficient core disrupts essential redox enzymes, demonstrating scaffold multifunctionality.

  • Dual Kinase Targeting: Molecular editing of the C-4 position with aniline-derived side chains yields dual EGFR/HER2 inhibitors (e.g., compound 13k), where the iodine atom contributes to high mutant EGFRT790M suppression (IC₅₀ = 0.11 µM) – a key resistance mechanism in NSCLC [10]. The synergistic effects of iodine and flexible linkers enable adaptive binding to divergent kinase conformations.

Synthetic accessibility further elevates this scaffold's utility. Commercial availability of 4-chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7) enables regioselective functionalization: C-4 chlorine undergoes nucleophilic displacement with amines, while C-6 iodine participates in cross-coupling [9]. This orthogonal reactivity permits rapid generation of libraries for phenotypic screening and target deconvolution.

Table 3: Therapeutic Applications of 7-Iodothieno[3,2-d]pyrimidine Derivatives

Therapeutic AreaRepresentative DerivativeKey Structural FeaturesBiological ActivityPrimary Target
Oncology (CDK inhibition)Compound 20 [6]C-2 dimethylamine, C-4 anilinoCDK7 IC₅₀ = 1.4 nM; MDA-MB-453 EC₅₀ = 0.2 µMCDK7/cyclin H complex
AntibacterialCompound 8f [5]C-6 nitro, N-3 methylMIC = 3 µM (C. difficile BAA 1870)Bacterial dehydrogenase
Oncology (Kinase resistance)Compound 13k [10]C-4 (4-fluorophenyl)hydrazineEGFRT790M IC₅₀ = 0.11 µM; HER2 IC₅₀ = 0.09 µMMutant EGFR/HER2

Properties

Product Name

7-Iodothieno[3,2-d]pyrimidine

IUPAC Name

7-iodothieno[3,2-d]pyrimidine

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

InChI

InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H

InChI Key

YFWJVGCNMZRLEV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.